6-Fluorochromane-2-carbonyl chloride chemical structure and properties
6-Fluorochromane-2-carbonyl chloride chemical structure and properties
Synthesis, Reactivity, and Applications in Medicinal Chemistry
Executive Summary
6-Fluorochromane-2-carbonyl chloride is a critical electrophilic intermediate employed primarily in the synthesis of third-generation beta-blockers (e.g., Nebivolol) and peptidomimetic scaffolds. Derived from the stable precursor 6-fluorochromane-2-carboxylic acid (CAS 99199-60-7), this acyl chloride serves as a highly reactive "warhead" for Friedel-Crafts acylations, amide couplings, and reductions.
This technical guide provides a comprehensive analysis of its structural properties, validated synthesis protocols, and handling requirements, designed for researchers in process chemistry and drug discovery.
Chemical Identity & Structural Analysis
The compound features a benzodihydropyran (chromane) core substituted with a fluorine atom at the C6 position and a reactive acyl chloride moiety at C2. The C2 position is a stereogenic center; maintaining optical purity during the activation of the parent acid is a primary concern in process development.
| Property | Data |
| Chemical Name | 6-Fluorochromane-2-carbonyl chloride |
| Parent Acid CAS | 99199-60-7 (Acid precursor) |
| Molecular Formula | C₁₀H₈ClFO₂ |
| Molecular Weight | ~214.62 g/mol |
| Core Scaffold | 3,4-dihydro-2H-1-benzopyran |
| Chirality | C2 (S/R enantiomers possible; Nebivolol utilizes specific stereoisomers) |
| Electronic Effect | C6-Fluorine exerts inductive electron withdrawal (-I), deactivating the aromatic ring towards electrophilic aromatic substitution but increasing metabolic stability. |
Structural Visualization
The following diagram illustrates the core structure and the critical stereogenic center at C2.
Caption: Structural decomposition of 6-Fluorochromane-2-carbonyl chloride highlighting functional domains.
Synthesis & Production
The acid chloride is rarely isolated for long-term storage due to hydrolytic instability. It is generated in situ from 6-fluorochromane-2-carboxylic acid . The synthesis of the parent acid typically involves the hydrogenation of the corresponding chromone derivative.[1]
2.1 Retrosynthetic Pathway
The industrial route usually begins with 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.
Caption: Industrial synthesis workflow from chromone precursor to acid chloride.
2.2 Critical Process Parameters (CPP)
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Hydrogenation (Step 1): Requires high pressure (2.0 MPa) and elevated temperature (70-80°C) to reduce both the olefin and the ketone of the chromone ring. Incomplete reduction leads to impurities that are difficult to separate.
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Chlorination (Step 2):
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Reagent Choice:Oxalyl chloride ((COCl)₂) is preferred over Thionyl chloride (SOCl₂) for small-scale or high-purity applications (e.g., Nebivolol synthesis) because the byproducts (CO, CO₂, HCl) are gaseous and easily removed, minimizing workup stress on the sensitive chiral center.
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Catalyst: N,N-Dimethylformamide (DMF) is essential to form the Vilsmeier-Haack intermediate, which accelerates the reaction at lower temperatures (0°C to RT), preserving stereochemistry.
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Experimental Protocols
Safety Warning: Acid chlorides are corrosive and lachrymators. Perform all operations in a fume hood under an inert atmosphere (N₂ or Ar).
Protocol A: In Situ Generation using Oxalyl Chloride
Best for: Downstream coupling with amines or sensitive nucleophiles.
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Setup: Charge a dry round-bottom flask with 6-fluorochromane-2-carboxylic acid (1.0 eq) and anhydrous Dichloromethane (DCM) [0.2 M concentration].
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Catalysis: Add a catalytic amount of DMF (0.05 eq) .
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Addition: Cool the solution to 0°C. Dropwise add Oxalyl Chloride (1.2 eq) over 15 minutes. Gas evolution (CO/CO₂) will be observed.
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Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours.
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Monitoring: Aliquot quench with methanol and check by TLC/HPLC (converts chloride to methyl ester).
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Workup: Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess oxalyl chloride and solvent.
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Usage: Redissolve the resulting oil (crude acid chloride) immediately in the desired solvent (e.g., THF, DCM) for the next step.
Protocol B: Handling & Stability
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Hydrolysis: The C-Cl bond is highly susceptible to moisture, rapidly reverting to the parent acid and generating HCl.
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Racemization: While chromane-2-carbonyl chlorides are relatively configurationally stable compared to linear amino acid chlorides, prolonged exposure to tertiary amines (e.g., Triethylamine) without a nucleophile present can induce racemization via a ketene intermediate.
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Recommendation: Use mild bases like N,N-Diisopropylethylamine (DIPEA) or 2,6-Lutidine during coupling steps.
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Applications in Drug Discovery
The 6-fluorochromane moiety is a privileged scaffold, most notably serving as the lipophilic anchor in Nebivolol , a β1-selective blocker with nitric oxide-potentiating vasodilation properties.
4.1 Nebivolol Synthesis Relevance
In the synthesis of Nebivolol, the acid chloride is often converted to an aldehyde (via Rosenmund reduction or hydride reduction of a derivative) or coupled to form amides. The fluorine at C6 blocks metabolic hydroxylation at that position, extending the drug's half-life.
4.2 Reactivity Profile
The acid chloride undergoes three primary reaction types:
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Nucleophilic Acyl Substitution:
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With Amines: Forms Chromane-2-carboxamides (common in peptidomimetics).
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With Alcohols: Forms Esters (often used for resolution of enantiomers).
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Friedel-Crafts Acylation:
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Reacts with electron-rich aromatics (catalyzed by AlCl₃) to form ketones.
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Reduction:
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Reduced to 6-fluorochromane-2-carbaldehyde (using LiAlH(OtBu)₃), a key intermediate for epoxide formation in the Nebivolol sequence.
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Caption: Divergent synthetic utility of the acid chloride intermediate.
References
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Sigma-Aldrich. 6-Fluorochromane-2-carboxylic acid Product Sheet (CAS 99199-60-7).
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BenchChem. Troubleshooting guide for the synthesis of Nebivolol intermediates.
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Google Patents. Process for preparing nebivolol (US7960572B2). Describes the reduction of the chromane ester/acid to aldehyde via activated intermediates.
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ChemicalBook. 6-Fluorochromane-2-carboxylic acid synthesis and properties.
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Master Organic Chemistry. Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides.
